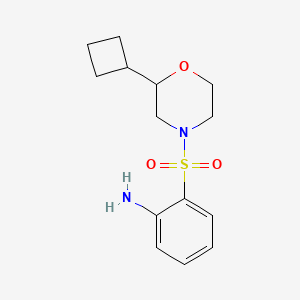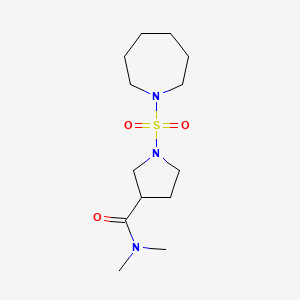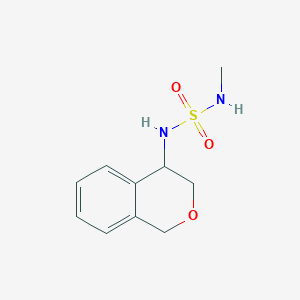![molecular formula C12H15FN4 B7414899 4-(fluoromethyl)-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B7414899.png)
4-(fluoromethyl)-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(fluoromethyl)-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a fluoromethyl group attached to a piperidine ring, which is further connected to a pyrrolopyrimidine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(fluoromethyl)-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(fluoromethyl)-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine can undergo various types of chemical reactions, including:
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives .
科学的研究の応用
4-(fluoromethyl)-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a kinase inhibitor.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(fluoromethyl)-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby regulating various cellular processes. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core and is also studied for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Another compound with a similar core structure, known for its potential anticancer properties.
Quinazoline: This compound has a fused pyrimidine ring and is widely used in medicinal chemistry for the development of kinase inhibitors.
Uniqueness
4-(fluoromethyl)-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine is unique due to the presence of the fluoromethyl group and the piperidine ring, which confer specific chemical and biological properties. These structural features enhance its binding affinity and selectivity for certain kinases, making it a valuable compound for research and development .
特性
IUPAC Name |
4-[4-(fluoromethyl)piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-7-9-2-5-17(6-3-9)12-10-1-4-14-11(10)15-8-16-12/h1,4,8-9H,2-3,5-7H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDWFHDTQKTIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=NC=NC3=C2C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(8-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7414818.png)
![N-[(1-methylindazol-3-yl)methyl]-1-(5-methyl-1,3-oxazol-4-yl)methanamine](/img/structure/B7414825.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(5-methyl-1,3-oxazol-4-yl)methanamine](/img/structure/B7414833.png)
![(2R)-1-[1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7414842.png)


![N,N-dimethyl-1-thieno[3,2-b]pyridin-6-ylsulfonylpyrrolidine-3-carboxamide](/img/structure/B7414858.png)
![3-methyl-N-[4-(methylsulfonylmethyl)cyclohexyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7414863.png)

![5-hydroxy-N-[(3-methoxypyridin-2-yl)methyl]-3,3-dimethylazepane-1-carboxamide](/img/structure/B7414886.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-methylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B7414896.png)
![N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine](/img/structure/B7414911.png)
![6-Methyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one](/img/structure/B7414919.png)
![2-[1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-2-yl]-1H-benzimidazole](/img/structure/B7414936.png)
